An In-depth Technical Guide to the Chemical and Physical Properties of (-)-p-Mentha-1,5-diene
An In-depth Technical Guide to the Chemical and Physical Properties of (-)-p-Mentha-1,5-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of (-)-p-mentha-1,5-diene, also known as (R)-(-)-α-phellandrene. This monoterpene is a constituent of various essential oils and has garnered significant interest for its potential therapeutic applications, particularly its anti-inflammatory properties.
Core Chemical and Physical Properties
(-)-p-Mentha-1,5-diene is a chiral monoterpene with the molecular formula C₁₀H₁₆.[1][2] It is a colorless liquid with a characteristic citrus and peppery odor.[1][3] Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆ | [1][2] |
| Molecular Weight | 136.23 g/mol | [1][2] |
| CAS Number | 4221-98-1 | [1][3] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Citrus with a peppery note | [1][3] |
| Boiling Point | 171-174 °C | [3] |
| Density | 0.844 g/mL at 20 °C | [3] |
| Solubility | Insoluble in water; soluble in oils and ethanol. | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
Detailed methodologies for the purification, analysis, and evaluation of the biological activity of (-)-p-mentha-1,5-diene are crucial for reproducible research. The following sections provide in-depth protocols for key experiments.
Purification Protocol: Fractional Distillation of Eucalyptus dives oil
This protocol describes the purification of (-)-p-mentha-1,5-diene from a natural source, such as the essential oil of Eucalyptus dives, which is known to contain this compound.[3]
Objective: To isolate (-)-p-mentha-1,5-diene from a complex essential oil mixture.
Materials and Equipment:
-
Crude Eucalyptus dives essential oil
-
Fractional distillation apparatus (round-bottom flask, Vigreux column, condenser, receiving flasks)
-
Heating mantle with magnetic stirring
-
Vacuum pump and manometer (for vacuum distillation)
-
Porcelain boiling chips or magnetic stir bar
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry. Add boiling chips or a magnetic stir bar to the round-bottom flask.
-
Charging the Still: Charge the round-bottom flask with the crude essential oil (not exceeding two-thirds of the flask's volume).
-
Distillation:
-
Begin heating the flask gently using the heating mantle.
-
For compounds with boiling points above 150 °C at atmospheric pressure, it is advisable to perform the distillation under reduced pressure to prevent degradation. The boiling point of (-)-p-mentha-1,5-diene is in a range where vacuum distillation can be beneficial.
-
Slowly increase the temperature until the oil begins to boil.
-
The vapor will rise through the fractionating column, and a vapor-liquid equilibrium will be established.
-
Monitor the temperature at the head of the column. Collect the fraction that distills over at a stable temperature corresponding to the boiling point of (-)-p-mentha-1,5-diene (approximately 171-174 °C at atmospheric pressure; this will be lower under vacuum).
-
Collect different fractions in separate receiving flasks as the temperature changes.
-
-
Drying and Storage:
-
Dry the collected fraction containing (-)-p-mentha-1,5-diene over anhydrous sodium sulfate to remove any residual water.
-
Decant or filter the dried liquid into a clean, dry, amber glass bottle.
-
Store the purified compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the qualitative and quantitative analysis of (-)-p-mentha-1,5-diene.
Objective: To identify and quantify (-)-p-mentha-1,5-diene in a sample.
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5, or equivalent nonpolar column)
-
Helium or hydrogen as the carrier gas
-
Sample of purified (-)-p-mentha-1,5-diene or essential oil containing it
-
Volatile solvent for dilution (e.g., hexane or ethanol)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1% in hexane).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas Flow Rate: 1.0 mL/min (for helium)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase at 3 °C/min to 240 °C
-
Final hold: Hold at 240 °C for 5 minutes
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to (-)-p-mentha-1,5-diene by comparing its retention time and mass spectrum with a known standard or with data from spectral libraries (e.g., NIST, Wiley).
-
Quantify the compound by integrating the peak area.
-
Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol details the acquisition of ¹H and ¹³C NMR spectra for structural elucidation of (-)-p-mentha-1,5-diene.
Objective: To confirm the chemical structure of (-)-p-mentha-1,5-diene.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃)
-
Purified sample of (-)-p-mentha-1,5-diene
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters:
-
Pulse program: zg30
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Acquisition time: ~4 s
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse program: zgpg30
-
Number of scans: 1024 or more, depending on concentration
-
Relaxation delay: 2.0 s
-
-
Process the data similarly to the ¹H NMR spectrum.
-
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of (-)-p-mentha-1,5-diene.
Biological Activity and Signaling Pathways
(-)-p-Mentha-1,5-diene has demonstrated significant anti-inflammatory and antinociceptive activities.[4] It has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and to inhibit leukocyte rolling and adhesion in inflammatory models.[4]
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of (-)-p-mentha-1,5-diene are believed to be mediated through the downregulation of key inflammatory pathways. The following diagram illustrates a proposed signaling pathway.
Caption: Proposed anti-inflammatory mechanism of (-)-p-mentha-1,5-diene.
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes how to assess the anti-inflammatory activity of (-)-p-mentha-1,5-diene by measuring its effect on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][6][7]
Objective: To determine the in vitro anti-inflammatory efficacy of (-)-p-mentha-1,5-diene.
Materials and Equipment:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
(-)-p-Mentha-1,5-diene
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of (-)-p-mentha-1,5-diene (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
-
Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by (-)-p-mentha-1,5-diene compared to the LPS-stimulated control.
Experimental Protocol: In Vivo Leukocyte Rolling and Adhesion Assay
This protocol details an in vivo method to evaluate the effect of (-)-p-mentha-1,5-diene on leukocyte rolling and adhesion in the mouse cremaster muscle microcirculation, a well-established model of inflammation.[1][3][4][8][9]
Objective: To assess the in vivo anti-inflammatory activity of (-)-p-mentha-1,5-diene by observing its effect on leukocyte-endothelial interactions.
Materials and Equipment:
-
Male C57BL/6 mice (8-12 weeks old)
-
(-)-p-Mentha-1,5-diene
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Intravital microscope equipped with a water-immersion objective and a digital camera
-
Surgical tools for cremaster muscle exteriorization
-
Intra-scrotal injection needles
-
TNF-α or other inflammatory stimulus
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection.
-
Surgically prepare the cremaster muscle for observation under the intravital microscope. The muscle is exteriorized, and a longitudinal incision is made to expose the microcirculation.
-
Throughout the procedure, keep the tissue moist and warm with a continuous superfusion of bicarbonate-buffered saline.
-
-
Treatment: Administer (-)-p-mentha-1,5-diene (e.g., 50, 100, 200 mg/kg) orally or via intraperitoneal injection 1 hour before inducing inflammation.
-
Inflammation Induction: Induce an inflammatory response by intra-scrotal injection of an inflammatory agent like TNF-α (e.g., 30 ng in 0.3 mL saline).
-
Intravital Microscopy:
-
After a set time post-inflammation induction (e.g., 2-4 hours), observe the post-capillary venules (20-40 µm in diameter) of the cremaster muscle.
-
Record video sequences of several venules for each animal.
-
-
Data Analysis:
-
Leukocyte Rolling Flux: Count the number of leukocytes rolling along the endothelial surface of a 100 µm vessel segment per minute.
-
Leukocyte Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds within a 100 µm vessel segment.
-
Compare the results from the treated groups with the vehicle-treated control group to determine the effect of (-)-p-mentha-1,5-diene on leukocyte rolling and adhesion.
-
This comprehensive guide provides researchers with the foundational knowledge and detailed protocols necessary to work with (-)-p-mentha-1,5-diene, from its basic chemical and physical properties to its evaluation in relevant biological assays. The provided information aims to facilitate further research into the therapeutic potential of this promising natural compound.
References
- 1. Intravital microscopy of the cremaster muscle [bio-protocol.org]
- 2. alpha-PHELLANDRENE | C10H16 | CID 7460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravital Microscopy of the Microcirculation in the Mouse Cremaster Muscle for the Analysis of Peripheral Stem Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Probiotics and amelioration of periodontitis: significant roles of Lacticaseibacillus casei DS31 [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies | Springer Nature Experiments [experiments.springernature.com]
- 9. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy [jove.com]
